N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-14(9-5-6-10-13(7-9)20-8-16-10)18-15-17-11-3-1-2-4-12(11)21-15/h5-8H,1-4H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKQHTUQCDQRBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators like p53 and cyclin D1 .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. Studies have reported its effectiveness against a range of pathogens including:
- Bacteria : Staphylococcus aureus and Escherichia coli.
- Fungi : Candida albicans.
The antimicrobial mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Agricultural Applications
Pesticidal Activity
This compound has been evaluated for its pesticidal properties. It has shown potential as a fungicide and insecticide with the following characteristics:
- Target Pests : Effective against common agricultural pests such as aphids and certain fungal pathogens.
- Application Method : Can be applied as a foliar spray or soil drench.
Field trials have indicated that this compound can enhance crop yield while minimizing the impact on non-target organisms .
Materials Science
Polymer Development
In materials science, this compound has been explored for its potential use in polymer formulations. Its incorporation into polymers can enhance properties such as:
- Thermal Stability : Improved heat resistance in polymer matrices.
- Mechanical Strength : Increased tensile strength and durability.
Research is ongoing to optimize the synthesis of polymer composites that utilize this compound to achieve desired material characteristics .
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole and tetrahydrobenzothiazole moieties are susceptible to oxidation, particularly at sulfur atoms. Common reagents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA) , which convert thioether groups to sulfoxides or sulfones under mild conditions .
| Reaction Type | Reagent | Conditions | Product | Key References |
|---|---|---|---|---|
| Sulfur oxidation | H₂O₂ | RT, 6–12 hr, CH₂Cl₂ | Sulfoxide derivatives | |
| Sulfur oxidation | m-CPBA (1.2 eq) | 0°C → RT, 4 hr | Sulfone derivatives |
Reduction Reactions
The carboxamide group undergoes reduction to form amines. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) selectively reduces the carbonyl group to a methylene amine.
| Reaction Type | Reagent | Conditions | Product | Key References |
|---|---|---|---|---|
| Carbonyl reduction | LiAlH₄ | THF, reflux, 8 hr | N-(tetrahydrobenzothiazolyl)amine |
Substitution Reactions
The tetrahydrobenzothiazole ring undergoes electrophilic substitution at the 5-position. Halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of FeCl₃ yields halogenated derivatives .
| Reaction Type | Reagent | Conditions | Product | Key References |
|---|---|---|---|---|
| Halogenation | Br₂/FeCl₃ | CHCl₃, 0°C, 2 hr | 5-Bromo-tetrahydrobenzothiazole | |
| Chlorination | Cl₂/AlCl₃ | DCM, RT, 4 hr | 5-Chloro-tetrahydrobenzothiazole |
Hydrolysis Reactions
The carboxamide bond is hydrolyzed under acidic or basic conditions. Hydrochloric acid (HCl) or sodium hydroxide (NaOH) cleaves the amide to produce carboxylic acid and amine precursors .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups to the benzothiazole ring. Pd(PPh₃)₄ and aryl boronic acids enable functionalization at the 4-position .
| Reaction Type | Catalyst/Reagent | Conditions | Product | Key References |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂ | DMF/H₂O (3:1), 80°C, 12 hr | 4-Aryl-1,3-benzothiazole derivatives |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar derivatives:
Mechanistic Insights
-
Oxidation : Proceeds via a radical intermediate at sulfur, stabilized by conjugation with the benzothiazole π-system .
-
Reduction : LiAlH₄ coordinates to the carbonyl oxygen, facilitating hydride transfer.
-
Hydrolysis : Acidic conditions protonate the amide nitrogen, while basic conditions deprotonate the carbonyl oxygen .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide, the following structurally related compounds are analyzed:
Structural Analogues with Benzothiazole/Benzothiophene Cores
Functional Group Variations
- Carbohydrazide Derivatives: Compounds like N-((4,5,6,7-Tetrahydro-6,6-dimethyl-4-oxo-1H-indol-2-yl)methylene)-5-(1',2',3',4'-tetrahydroxybutyl)-2-methylfuran-3-carbohydrazide () feature tetrahydroxybutyl and furan substituents. These polar groups significantly enhance water solubility (e.g., Rf = 0.7 in chloroform-methanol) but reduce membrane permeability compared to the target compound .
- Heterocycle Modifications : The substitution of benzothiazole with benzothiophene (as in ) replaces a nitrogen atom with a sulfur, altering electronic distribution and reducing hydrogen-bonding capacity. This change may decrease binding affinity to targets requiring nitrogen-mediated interactions .
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The target compound’s benzothiazole rings and tetrahydro group balance lipophilicity (clogP ~2.5 estimated), whereas chloro-substituted analogues (e.g., ) exhibit higher clogP (~3.2), favoring blood-brain barrier penetration but increasing toxicity risks .
- Metabolic Stability: Phenoxy-containing derivatives () may undergo oxidative metabolism via cytochrome P450 enzymes, whereas the target compound’s carboxamide linkage is less prone to rapid hydrolysis, enhancing in vivo stability .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Carbodiimide-Mediated Amide Coupling
This method involves activating the carboxylic acid group of 1,3-benzothiazole-6-carboxylic acid (I) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC) . The activated intermediate reacts with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (II) to form the target compound.
Reaction Conditions and Optimization
- Activation Step : EDCI (1.2–1.5 equiv.) with 1-hydroxybenzotriazole (HOBt) in anhydrous DMF at 0–5°C for 2 hours.
- Coupling Step : Addition of amine (II) in DMF at pH 7–8 (buffered with NaHCO₃), stirred at room temperature for 12–18 hours.
- Workup : Ethyl acetate extraction followed by silica gel chromatography (ethyl acetate/hexane, 3:7 to 1:1).
Table 1: Critical Parameters for Carbodiimide-Mediated Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Coupling Agent Equiv. | 1.2–1.5 | Prevents unreacted acid |
| Temperature | 0–5°C (activation) | Minimizes side reactions |
| Solvent Polarity | Ethyl acetate/hexane | Enhances chromatographic resolution |
| Reaction Time | 12–18 hours | Ensures complete amidation |
This method achieves yields of 72–78% with >95% purity when optimized.
Chlorination-Ammonolysis Cascade
Adapted from patent EP3397620B1, this route begins with esterification of 2-sulfo-terephthalic acid (III) to form dialkyl esters (IV), followed by chlorination to generate 2-chlorosulfonyl-terephthalic acid dialkyl ester (V). Subsequent ammonolysis yields the target compound.
Key Steps and Industrial Scalability
- Esterification : Reacting (III) with methanol/ethanol under acidic conditions (H₂SO₄) at 75°C for 6 hours.
- Chlorination : Treating (IV) with thionyl chloride (SOCl₂) at 60°C to form (V).
- Ammonolysis : Reacting (V) with NH₃ in acetonitrile at 50°C under 15 bar pressure.
Table 2: Industrial-Scale Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, 75°C | 89% | 92% |
| Chlorination | SOCl₂, 60°C | 94% | 95% |
| Ammonolysis | NH₃, ACN, 50°C, 15 bar | 83% | 98% |
This method is notable for avoiding hazardous oxidants like chromates and achieving 83% overall yield at pilot-plant scale.
Comparative Analysis of Methodologies
Yield and Purity Considerations
- Carbodiimide Route : Superior for small-scale synthesis (academic labs) due to mild conditions but limited by chromatographic purification requirements.
- Chlorination-Ammonolysis : Favored industrially for scalability and high purity (>98%) without chromatography.
Table 3: Method Comparison
| Metric | Carbodiimide Route | Chlorination-Ammonolysis |
|---|---|---|
| Typical Yield | 72–78% | 83% |
| Purity | >95% | >98% |
| Scalability | Limited to 100 g | Multi-kilogram batches |
| Hazardous Reagents | EDCI/HOBt | SOCl₂ |
Optimization Strategies for Industrial Production
Solvent Selection and Recycling
Challenges and Mitigation
Byproduct Formation
Cost-Effectiveness
- EDCI Cost : ~$120/mol vs. SOCl₂ at ~$15/mol, making the latter economically favorable for large-scale synthesis.
Q & A
Basic Research: What synthetic methodologies are most effective for preparing N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via coupling reactions between 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and 1,3-benzothiazole-6-carboxylic acid derivatives. A common protocol involves using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent with 4-dimethylaminopyridine (DMAP) as a catalyst under anhydrous conditions . Optimization focuses on:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%).
Basic Research: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring saturation (e.g., tetrahydrobenzothiazole protons at δ 1.5–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 333.08 for C₁₄H₁₂N₃OS₂) .
Advanced Research: How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives, such as antimicrobial vs. anticancer effects?
Answer:
Discrepancies often arise from:
- Structural variations : Minor substituent changes (e.g., methyl vs. ethyl groups) alter target specificity .
- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains affect activity profiles.
Methodological approach :- Comparative SAR studies : Synthesize analogs with systematic substituent modifications and test across standardized assays .
- Computational docking : Use tools like AutoDock Vina to predict binding affinities to targets like EGFR or DNA gyrase .
Advanced Research: What computational strategies can predict the reactivity of this compound in biological systems or synthetic pathways?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) simulations : Model interactions with lipid bilayers or protein active sites to assess bioavailability .
- Reaction Pathway Analysis : Tools like Gaussian or ORCA simulate intermediates in oxidation/reduction reactions (e.g., thiazole ring opening) .
Intermediate Research: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Answer:
Stability studies reveal:
- Acidic conditions (pH < 3) : Hydrolysis of the carboxamide group occurs, requiring neutral buffers (e.g., PBS) for biological assays .
- Thermal degradation : Decomposition above 150°C (TGA data) necessitates low-temperature storage (-20°C) .
Experimental design considerations :
Advanced Research: What strategies enable the development of structure-activity relationships (SAR) for this compound’s derivatives?
Answer:
- Fragment-based design : Replace the tetrahydrobenzothiazole moiety with other heterocycles (e.g., thienopyridine) to probe steric effects .
- Bioisosteric substitution : Swap the benzothiazole carboxamide with sulfonamide groups to enhance solubility .
- Pharmacophore mapping : Identify critical hydrogen-bonding (e.g., NH of carboxamide) and hydrophobic (benzothiazole ring) features via 3D-QSAR models .
Basic Research: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential irritancy .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
- Waste disposal : Neutralize acidic/byproduct streams before disposal per EPA guidelines .
Advanced Research: How can researchers address low yields in multi-step syntheses of related benzothiazole-carboxamide derivatives?
Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic coupling reactions .
- Catalyst optimization : Replace DCC with polymer-supported carbodiimides to simplify purification .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
